molecular formula C7H9NOS B13190858 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B13190858
M. Wt: 155.22 g/mol
InChI Key: WVFQIGZKDHRCOH-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with a methylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield secondary amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one
  • 2-(Methylamino)-1-(furan-3-yl)ethan-1-one
  • 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-one

Uniqueness

2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the thiophene ring and the specific substitution pattern. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-(methylamino)-1-thiophen-3-ylethanone

InChI

InChI=1S/C7H9NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3

InChI Key

WVFQIGZKDHRCOH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CSC=C1

Origin of Product

United States

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